Home > Products > Screening Compounds P113949 > Momelotinib-2,2,6,6-d4
Momelotinib-2,2,6,6-d4 -

Momelotinib-2,2,6,6-d4

Catalog Number: EVT-12543882
CAS Number:
Molecular Formula: C23H22N6O2
Molecular Weight: 418.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Momelotinib-2,2,6,6-d4 is a deuterated variant of momelotinib, a Janus Kinase inhibitor primarily used in the treatment of intermediate or high-risk myelofibrosis. It is characterized by the incorporation of deuterium atoms, which may alter its pharmacokinetic properties compared to the non-deuterated form. Momelotinib functions by inhibiting Janus Kinase 1 and Janus Kinase 2, which are crucial in the signaling pathways that contribute to hematopoiesis and inflammatory responses. This compound has garnered attention for its potential therapeutic applications and is classified as a small molecule drug.

Source and Classification

Momelotinib-2,2,6,6-d4 is derived from the original momelotinib compound, which was first approved by the FDA on September 15, 2023. It falls under the category of approved and investigational drugs and is specifically classified as an antineoplastic agent due to its role in treating myelofibrosis—a type of blood cancer that disrupts normal blood cell production.

Synthesis Analysis

Methods

The synthesis of momelotinib-2,2,6,6-d4 involves deuteration of the original momelotinib compound. This process typically utilizes heavy water (D2O) or deuterated solvents during key steps of the reaction to incorporate deuterium into the molecular structure. The specific synthetic route can vary but generally includes:

  1. Preparation of Intermediate Compounds: The synthesis often begins with the preparation of pyrimidine derivatives that serve as precursors.
  2. Deuteration Steps: Key steps involve reactions where hydrogen atoms are replaced with deuterium atoms at positions 2, 2, 6, and 6 on the aromatic rings.
  3. Final Coupling Reactions: The final assembly typically involves coupling reactions to form the complete momelotinib structure with deuterium substitutions.

Technical details regarding the specific reagents and conditions used in each step can be found in specialized literature on organic synthesis .

Molecular Structure Analysis

Structure

Momelotinib-2,2,6,6-d4 has a complex molecular structure characterized by its chemical formula C23H18D4N6O2C_{23}H_{18}D_{4}N_{6}O_{2} and a molecular weight of approximately 418.48 g/mol. The presence of deuterium alters certain physical properties compared to its non-deuterated counterpart.

Data

The structural formula can be represented as follows:

  • IUPAC Name: N-(cyanomethyl)-4-(2-{[4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)benzamide
  • CAS Number: 1619927-64-8
  • Molecular Weight: 418.48 g/mol
  • SMILES Notation: O=C(NCC#N)C1=CC=C(C=C1)C1=CC=NC(NC2=CC=C(C=C2)N2CCOCC2)=N1
Chemical Reactions Analysis

Reactions

Momelotinib-2,2,6,6-d4 participates in various chemical reactions typical for Janus Kinase inhibitors:

  1. Inhibition of Janus Kinases: It competitively inhibits JAK1 and JAK2 by binding to their ATP-binding sites.
  2. Signal Transduction Pathway Modulation: The compound disrupts the JAK/STAT signaling pathway crucial for cytokine signaling.
  3. Pharmacokinetic Interactions: The incorporation of deuterium may influence metabolic pathways and interactions with cytochrome P450 enzymes during drug metabolism .
Mechanism of Action

Momelotinib-2,2,6,6-d4 acts primarily as an inhibitor of Janus Kinases 1 and 2 and activin A receptor type 1 (ACVR1). By blocking these pathways:

  • It reduces phosphorylation of downstream signaling proteins such as STAT3 and STAT5.
  • This inhibition leads to decreased cell proliferation in JAK-dependent cell lines.
  • The compound also enhances iron availability by suppressing hepcidin expression, thereby stimulating erythropoiesis in bone marrow .
Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as boiling point or melting point are not extensively documented for momelotinib-2,2,6,6-d4:

  • Density: Not available
  • LogP (Partition Coefficient): Approximately 5.11008
  • Polar Surface Area (PSA): Approximately 103.17 Ų

Chemical Properties

The chemical stability and reactivity profiles are influenced by the presence of deuterium:

  • Deuteration may enhance metabolic stability.
  • The compound's solubility characteristics can also differ due to isotopic substitution.
Applications

Momelotinib-2,2,6,6-d4 is primarily investigated for its use in treating myelofibrosis due to its potent inhibition of Janus Kinases. Additionally:

  • Its unique isotopic labeling allows for enhanced pharmacokinetic studies.
  • It serves as a valuable tool in research settings for understanding drug metabolism and action mechanisms related to JAK inhibition.

Properties

Product Name

Momelotinib-2,2,6,6-d4

IUPAC Name

N-(cyanomethyl)-4-[2-[4-(2,2,6,6-tetradeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide

Molecular Formula

C23H22N6O2

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i15D2,16D2

InChI Key

ZVHNDZWQTBEVRY-ONNKGWAKSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N

Isomeric SMILES

[2H]C1(CN(CC(O1)([2H])[2H])C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.